molecular formula C11H17NO4S B13740692 Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13740692
M. Wt: 259.32 g/mol
InChI Key: QEZZEPUYNDYGGH-UHFFFAOYSA-N
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Description

Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired thiazole compound through a series of steps that include cyclization and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share structural similarities with Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate.

    Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its diethoxymethyl group can enhance solubility and facilitate interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H17NO4S/c1-5-15-11(16-6-2)9-12-7(3)8(17-9)10(13)14-4/h11H,5-6H2,1-4H3

InChI Key

QEZZEPUYNDYGGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC(=C(S1)C(=O)OC)C)OCC

Origin of Product

United States

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